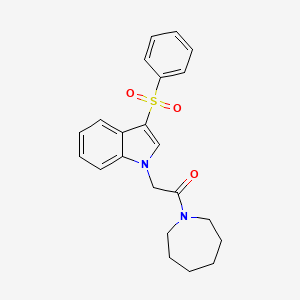
1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a chemical compound that has been increasingly used in scientific research due to its potential applications in various fields, including medicine and biology. This compound is also known as ASE and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of ASE involves the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt/mTOR pathway, and the Wnt/β-catenin pathway. ASE has been shown to inhibit the phosphorylation of IκBα and p65 subunit of NF-κB, leading to the suppression of pro-inflammatory cytokine production. Moreover, ASE has been reported to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, ASE has been shown to inhibit the Wnt/β-catenin signaling pathway by reducing the expression of β-catenin and cyclin D1.
Biochemical and Physiological Effects:
ASE has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been reported to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways. Moreover, ASE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB signaling pathway. In addition, ASE has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid-β and α-synuclein proteins, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ASE has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, ASE has been shown to have low toxicity and high selectivity for its target proteins. However, ASE has some limitations for lab experiments, including its high cost and limited availability. Moreover, ASE may have some off-target effects, and its mechanism of action may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for further research on ASE, including the optimization of its synthesis method, the identification of its target proteins and pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies. Moreover, ASE may have potential applications in other fields, such as agriculture and environmental science, and further research is needed to explore these applications. Additionally, the development of novel ASE derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of ASE involves the reaction of 3-(phenylsulfonyl)-1H-indole with azepan-1-amine in the presence of triethylamine and 1,4-dioxane. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. This synthesis method has been reported in various research articles, and the purity and yield of the product have been optimized for different experimental conditions.
Aplicaciones Científicas De Investigación
ASE has been used in scientific research for various applications, including cancer treatment, inflammation, and neurological disorders. It has been reported to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9 pathways. Moreover, ASE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and modulating the NF-κB signaling pathway. In addition, ASE has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid-β and α-synuclein proteins, respectively.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[3-(benzenesulfonyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-22(23-14-8-1-2-9-15-23)17-24-16-21(19-12-6-7-13-20(19)24)28(26,27)18-10-4-3-5-11-18/h3-7,10-13,16H,1-2,8-9,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOMCMCLYCYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

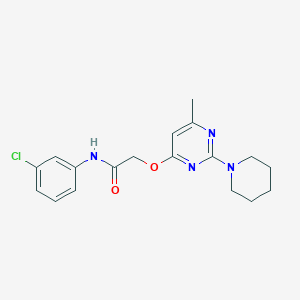
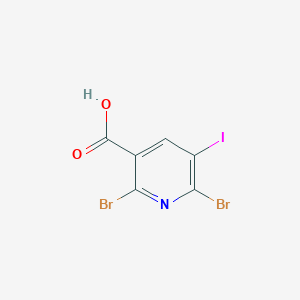
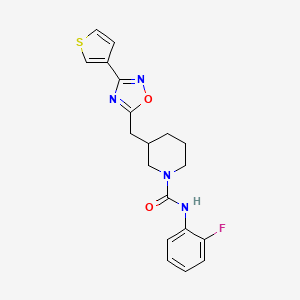
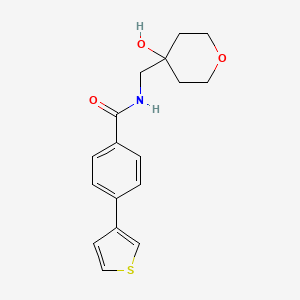

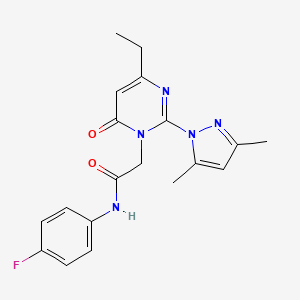
![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
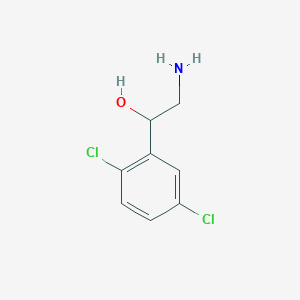
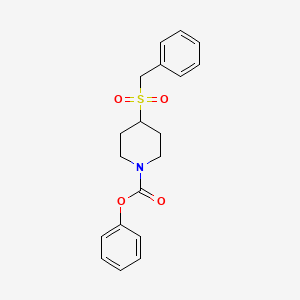
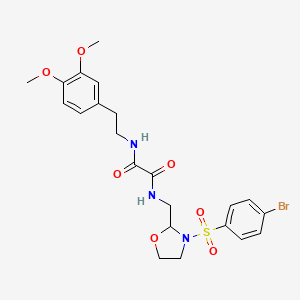
![N-[2-(thiophen-2-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2909694.png)
![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909695.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2909698.png)
![5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2909699.png)